molecular formula C16H24ClNO3 B1397324 Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220029-84-4

Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1397324
CAS No.: 1220029-84-4
M. Wt: 313.82 g/mol
InChI Key: KATWAKFCWJLPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzoic acid with ethyl bromoacetate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 2-(3-piperidinyl)ethanol in the presence of a base to yield Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Chemical Reactions Analysis

Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

ethyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-5-7-15(8-6-14)20-11-9-13-4-3-10-17-12-13;/h5-8,13,17H,2-4,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATWAKFCWJLPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.